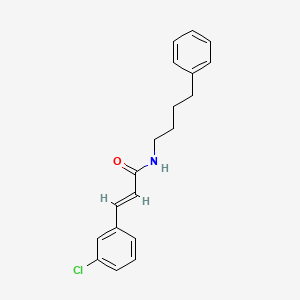![molecular formula C17H26FN3O2 B4722014 2-(4-fluorophenoxy)-N-[3-(4-methyl-1-piperazinyl)propyl]propanamide](/img/structure/B4722014.png)
2-(4-fluorophenoxy)-N-[3-(4-methyl-1-piperazinyl)propyl]propanamide
Overview
Description
2-(4-fluorophenoxy)-N-[3-(4-methyl-1-piperazinyl)propyl]propanamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. The compound is commonly referred to as FPPP and is a member of the amide class of compounds. FPPP is a synthetic compound that has been developed through a series of chemical reactions, and its synthesis method is an essential aspect of its scientific research application.
Mechanism of Action
The mechanism of action of FPPP is primarily related to its interaction with the dopamine transporter. The compound binds to the transporter and inhibits the reuptake of dopamine, leading to an increase in dopamine levels in the brain. This increase in dopamine levels is responsible for the pharmacological effects of FPPP, including its potential application in the treatment of neurological disorders and drug addiction.
Biochemical and Physiological Effects
FPPP has been shown to have several biochemical and physiological effects, including an increase in dopamine levels, which is responsible for its pharmacological effects. The compound has also been shown to have an effect on the serotonin transporter, which could potentially contribute to its therapeutic effects. FPPP has been shown to have a relatively short half-life, which is an essential aspect of its scientific research application.
Advantages and Limitations for Lab Experiments
One of the significant advantages of FPPP for lab experiments is its high affinity for the dopamine transporter, which makes it a potent tool for studying dopamine-related disorders. FPPP is also relatively easy to synthesize, which makes it readily available for scientific research. However, FPPP has several limitations, including its potential toxicity and the need for careful handling due to its synthetic nature.
Future Directions
There are several future directions for the scientific research application of FPPP. One potential direction is the development of FPPP analogs that could have improved pharmacological properties. Another potential direction is the exploration of FPPP's potential application in the treatment of other neurological disorders, including depression and anxiety. The development of new synthesis methods for FPPP could also lead to improved yields and purity, which could further enhance its scientific research application.
Conclusion
In conclusion, FPPP is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological properties. The compound's synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are all critical aspects of its scientific research application. The potential application of FPPP in the treatment of neurological disorders and drug addiction makes it a promising compound for future scientific research.
Scientific Research Applications
FPPP has been extensively studied in scientific research due to its potential pharmacological properties. The compound has been shown to have a high affinity for the dopamine transporter, which makes it a potential candidate for the treatment of several neurological disorders, including Parkinson's disease and attention deficit hyperactivity disorder (ADHD). FPPP has also been shown to have a potential application in the treatment of drug addiction, as it can inhibit the effects of cocaine and amphetamines.
properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[3-(4-methylpiperazin-1-yl)propyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26FN3O2/c1-14(23-16-6-4-15(18)5-7-16)17(22)19-8-3-9-21-12-10-20(2)11-13-21/h4-7,14H,3,8-13H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYYYVYWESZIIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCCN1CCN(CC1)C)OC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{3-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4721931.png)

![7-chloro-8-methyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline](/img/structure/B4721943.png)
![1-(3-methylphenyl)-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4721950.png)

![N-(3-methyl-2-pyridinyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4721970.png)

![{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}[2-(trifluoromethyl)benzyl]amine hydrochloride](/img/structure/B4721972.png)

![2-chloro-4-fluoro-N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B4721984.png)



![2-{[(4-nitro-1H-pyrazol-1-yl)methyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4722024.png)